3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid
Description
3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid is a heteroaromatic bipyridine derivative characterized by a chlorine atom at position 3, a trifluoromethyl group at position 5, and a methyl group at position 6' of the bipyridine scaffold. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and stability. Structural confirmation of analogous compounds has been achieved via NMR spectroscopy, as seen in the case of 3-chloro-6'-methyl-5-(trifluoromethyl)-2,3'-bipyridine (δ 8.87–8.86 ppm for pyridinic protons) .
Properties
Molecular Formula |
C13H8ClF3N2O2 |
|---|---|
Molecular Weight |
316.66 g/mol |
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c1-6-9(12(20)21)2-7(4-18-6)11-10(14)3-8(5-19-11)13(15,16)17/h2-5H,1H3,(H,20,21) |
InChI Key |
ZHFRDQAZPOOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid under controlled conditions . The reaction conditions, such as temperature and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted bipyridine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, studies have shown that derivatives similar to 3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid demonstrate significant efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest that they may inhibit bacterial growth by interacting with essential cellular targets, potentially disrupting metabolic pathways.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of bipyridine derivatives. Compounds structurally related to this compound have been shown to stabilize microtubules and reduce tau pathology in models of neurodegenerative diseases. This suggests that they may play a role in mitigating neurodegeneration by preserving neuronal structure and function .
Agrochemicals
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds like this compound are being explored for their potential as herbicides and fungicides due to their ability to disrupt metabolic processes in target organisms. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's effectiveness against pests while minimizing environmental impact .
Preparation Methods
The synthesis of this compound typically involves multi-step processes starting from the bipyridine core. Common methods include:
- Suzuki-Miyaura Coupling : This reaction is widely used for forming carbon-carbon bonds under mild conditions and is crucial for introducing the trifluoromethyl group.
- Oxidation and Reduction Reactions : The compound can undergo various transformations such as oxidation using potassium permanganate or reduction with lithium aluminum hydride, allowing for further functionalization.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that those containing the trifluoromethyl moiety exhibited strong activity against MRSA strains, with specific MIC values indicating effective inhibition of bacterial growth. This reinforces the potential application of this compound in developing new antimicrobial agents.
- Neuroprotective Research : In transgenic mouse models of tauopathy, related bipyridine compounds showed promise in reducing tau pathology and amyloid-beta plaque deposition. These findings suggest that this compound could be further investigated for its neuroprotective properties in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Bipyridine Derivatives
Key Observations:
Substituent Effects :
- Methyl vs. Methoxy : The methyl group in the target compound enhances lipophilicity compared to the methoxy variant, which may increase aqueous solubility due to polar oxygen .
- Carboxylic Acid vs. Ester/Carboxamide : The -COOH group offers stronger hydrogen-bonding capacity and acidity (pKa ~2–3) compared to ester (-COOCH₃) or carboxamide (-CONH₂) derivatives, influencing binding in coordination complexes .
Trifluoromethyl Group :
Present in all analogs, this group stabilizes the aromatic system via electron withdrawal, reducing susceptibility to oxidative degradation .
Synthetic Utility :
The methyl-substituted derivative is synthesized via Suzuki-Miyaura cross-coupling in aqueous media, a method applicable to analogous bipyridines . In contrast, carboxamide and carbonitrile derivatives are often intermediates in drug discovery, as seen in patent applications for pyrrolo-pyridazine analogs .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Biological Activity
3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid (CAS Number: 1823188-03-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ |
| Molecular Weight | 316.66 g/mol |
| IUPAC Name | 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid |
| InChI Key | ZHFRDQAZPOOPLB-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. In a study focused on a series of related compounds, it was found that those containing the trifluoromethyl moiety displayed high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. Specifically, the minimum inhibitory concentrations (MICs) for certain derivatives were reported to be effective against these pathogens, suggesting that this compound may share similar efficacy due to its structural characteristics .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Its unique structure allows it to bind to enzymes or receptors, modulating their activity and potentially inhibiting microbial growth or disrupting metabolic pathways. For instance, the presence of electron-withdrawing groups like trifluoromethyl can enhance the compound's ability to disrupt cellular processes .
Case Studies and Research Findings
- Antimicrobial Evaluation : A comparative study involving various compounds revealed that those with similar structures to this compound had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positions in enhancing biological activity .
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. The IC₅₀ values indicated that while some derivatives were potent, others showed limited effectiveness, underscoring the need for further optimization in drug design .
- Anti-inflammatory Potential : The compound's anti-inflammatory properties were assessed through its impact on NF-κB signaling pathways. Certain derivatives demonstrated an ability to modulate NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)-pyridine | Intermediate for crop protection |
| 3-Chloro-6-(trifluoromethyl)pyridazine | Antimicrobial and antifungal |
| 4-Chloro-5-(trifluoromethyl)-pyrimidine | Anticancer properties |
The comparison shows that while there are several compounds with similar functional groups and biological activities, this compound stands out due to its unique combination of chlorine and trifluoromethyl groups which may enhance its bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
